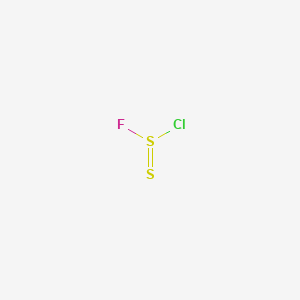
Sulfurothious chloride fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfurothious chloride fluoride is a compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound contains sulfur, chlorine, and fluorine atoms, which contribute to its distinct reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sulfurothious chloride fluoride typically involves the reaction of sulfur-containing precursors with chlorine and fluorine sources. One common method is the direct fluorination of sulfur chlorides using fluorinating agents such as sulfuryl fluoride (SO₂F₂) or other solid reagents like FDIT and AISF . The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using sulfuryl fluoride gas. This method is favored due to its efficiency and the availability of sulfuryl fluoride as a reagent. The process involves the careful handling of reactive gases and the use of specialized equipment to ensure safety and high yield .
Análisis De Reacciones Químicas
Types of Reactions
Sulfurothious chloride fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert it to lower oxidation state compounds.
Substitution: It can participate in substitution reactions where chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfonyl fluorides, while substitution reactions can produce a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
Sulfurothious chloride fluoride has found applications in several scientific research areas:
Mecanismo De Acción
The mechanism by which sulfurothious chloride fluoride exerts its effects involves its interaction with molecular targets through its reactive sulfur, chlorine, and fluorine atoms. These interactions can lead to the formation of covalent bonds with target molecules, altering their structure and function. The pathways involved often include nucleophilic attack on the sulfur or halogen atoms, leading to various downstream effects .
Comparación Con Compuestos Similares
Similar Compounds
Sulfonyl Fluorides: These compounds share the sulfur-fluorine bond and are known for their stability and reactivity in organic synthesis.
Sulfonyl Chlorides: Similar to sulfurothious chloride fluoride, these compounds contain sulfur-chlorine bonds and are widely used as electrophiles in chemical reactions.
Fluoroalkyl Compounds: These compounds feature fluorine atoms bonded to carbon and exhibit unique reactivity due to the presence of fluorine.
Uniqueness
This compound stands out due to its combination of sulfur, chlorine, and fluorine atoms, which impart distinct chemical properties.
Propiedades
Número CAS |
288370-46-7 |
|---|---|
Fórmula molecular |
ClFS2 |
Peso molecular |
118.6 g/mol |
Nombre IUPAC |
chloro-fluoro-sulfanylidene-λ4-sulfane |
InChI |
InChI=1S/ClFS2/c1-4(2)3 |
Clave InChI |
SWWQLAYPTKRVHO-UHFFFAOYSA-N |
SMILES canónico |
FS(=S)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















